5-(2-Chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
5-(2-Chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazoline family It is characterized by the presence of a chlorophenyl group attached to the pyrazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of a suitable chalcone with hydrazine hydrate. The reaction is carried out in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions. The general reaction scheme is as follows:
Chalcone Formation: The chalcone is synthesized by the Claisen-Schmidt condensation of 2-chlorobenzaldehyde with acetophenone.
Pyrazoline Formation: The chalcone is then reacted with hydrazine hydrate in ethanol, with glacial acetic acid as a catalyst, under reflux for several hours. The product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the pyrazoline ring to a pyrazolidine ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Pyrazolidine derivatives.
Substitution: Various substituted pyrazolines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates the activity of key signaling pathways, including the NF-κB and MAPK pathways, leading to its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-2-pyrazolin-5-one
- 3-(4-Chlorophenyl)-2-pyrazolin-5-one
- 3-(2-Bromophenyl)-2-pyrazolin-5-one
Uniqueness
5-(2-Chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. The presence of the 2-chlorophenyl group enhances its interaction with molecular targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
3-(2-chlorophenyl)-1,4-dihydropyrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-4-2-1-3-6(7)8-5-9(13)12-11-8/h1-4H,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TURUDVSRNJSJPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC1=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60578-85-0 |
Source
|
Record name | 3-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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